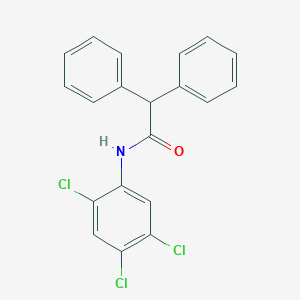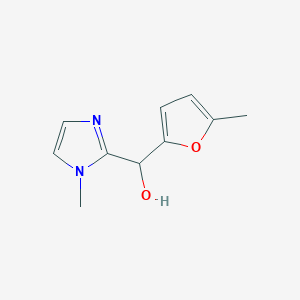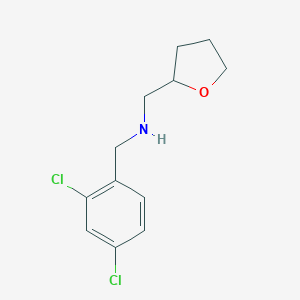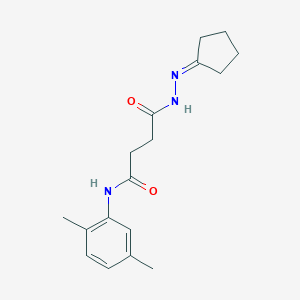![molecular formula C15H11BrN2O2S B324586 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B324586.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C15H11BrN2O2S It is known for its unique structure, which includes a brominated naphthalene ring and a thiazole ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromo-2-naphthol.
Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Thiazole Formation: The acetic acid derivative is then reacted with thioamide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The brominated naphthalene ring and thiazole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[(1-naphthyl)oxy]-N-(1,3-thiazol-2-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-[(1-bromo-2-naphthyl)oxy]-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide.
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both a brominated naphthalene ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H11BrN2O2S |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-14-11-4-2-1-3-10(11)5-6-12(14)20-9-13(19)18-15-17-7-8-21-15/h1-8H,9H2,(H,17,18,19) |
InChI Key |
NICYGDZZTIXOFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dimethyl-2-oxo-1-{[1-(2-thienyl)ethylidene]amino}-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B324506.png)

methanol](/img/structure/B324509.png)

![N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine](/img/structure/B324518.png)
![1-[[(E)-indol-3-ylidenemethyl]amino]-4,6-dimethylpyridin-2-one](/img/structure/B324522.png)
![1-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B324523.png)
![N-[4-({2-[(2-naphthyloxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B324524.png)
![N-(4-{[2-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324525.png)
![N-(4-{[2-(4-cyanobenzylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324527.png)
![N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide](/img/structure/B324529.png)

